N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide
Description
N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide is a complex organic compound that features both imidazole and benzodiazole moieties These heterocyclic structures are known for their significant roles in various biological and chemical processes
Properties
IUPAC Name |
N-[2-[(2-methylimidazol-1-yl)methyl]-1-propylbenzimidazol-5-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-4-6-7-20(26)22-16-8-9-18-17(13-16)23-19(25(18)11-5-2)14-24-12-10-21-15(24)3/h8-10,12-13H,4-7,11,14H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXNXDWHWKWSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3C=CN=C3C)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring through the condensation of glyoxal, ammonia, and acetaldehyde
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, such as nickel or palladium, to facilitate specific reaction steps . Additionally, large-scale production would require stringent control of reaction conditions, including temperature, pressure, and solvent choice, to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can target the benzodiazole moiety, potentially leading to the formation of dihydrobenzodiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield nitroso-imidazole derivatives, while reduction of the benzodiazole moiety could produce dihydrobenzodiazole compounds .
Scientific Research Applications
Biology: Its unique structure allows for interactions with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzodiazole moiety may interact with various receptors or enzymes, modulating their activity. These interactions can lead to a range of biological effects, including antimicrobial and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole structure.
Metronidazole: An antimicrobial agent with an imidazole ring.
Uniqueness
N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide is unique due to its combination of imidazole and benzodiazole moieties, which confer a distinct set of chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
